molecular formula C19H18N2O5S2 B2631429 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896345-79-2

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2631429
CAS RN: 896345-79-2
M. Wt: 418.48
InChI Key: HOABKEDYAWNSNT-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTB is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.

Scientific Research Applications

Anticancer Applications

Thiazole derivatives have been explored for their potential anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021). Another study synthesized pro-apoptotic indapamide derivatives as anticancer agents, with certain compounds demonstrating high proapoptotic activity on melanoma cell lines and inhibitory effects on carbonic anhydrase isoforms (Yılmaz et al., 2015).

Antimicrobial Applications

Thiazole derivatives have also been explored for their antimicrobial properties. Research has shown that certain thiazole derivatives possess good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger (Chawla, 2016). Another study identified compounds with high antimicrobial activity, suggesting further research into these substances (Sych et al., 2019).

Pharmacological Applications

Thiazole and benzamide derivatives have been found to have various pharmacological effects. For example, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety were designed as VEGFR-2 inhibitors, showing potential as anticancer agents by inhibiting vascular endothelial growth factor receptor (Ghorab et al., 2016). Additionally, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides revealed selective class III antiarrhythmic agents, indicating the potential for developing new therapeutic drugs in cardiac care (Morgan et al., 1990).

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-13-6-9-17(26-2)15(10-13)16-11-27-19(20-16)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOABKEDYAWNSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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